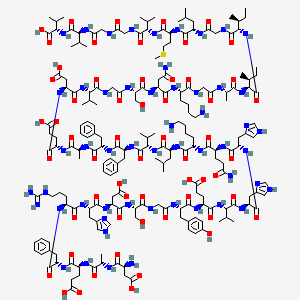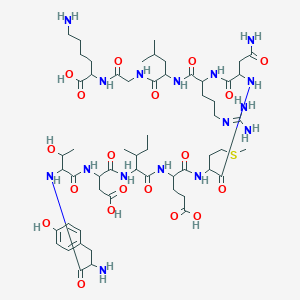
LL-37, acetylated,amidated
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
LL-37, acetylated, amidated is a cathelicidin peptide LL-37 acetylated on the N-terminus and amidated on the C-terminus. The single human cathelicidin peptide LL-37 has antimicrobial and anti-biofilm activity against multiple Gram-positive and Gram-negative human pathogens, and has wound-healing effects on the host.
Scientific Research Applications
Antimicrobial and Anticancer Activities
- Acetylated and amidated versions of LL-37-derived peptides have been shown to exhibit significant antimicrobial activities. These peptides, like P60.4, demonstrate similar efficacy to LL-37 in neutralizing lipopolysaccharides (LPS) and lipoteichoic acid (LTA) with lower pro-inflammatory activity, displaying higher or equal antimicrobial activity compared to LL-37 without toxicity (Nell et al., 2006).
- Modifications of EFK17, a sequence derived from LL-37, by terminal amidation and acetylation, along with amino acid substitutions, have improved its proteolytic resistance and enhanced its antibacterial potency and cytotoxicity against cancer cells (Strömstedt et al., 2008).
Interaction with Lipid Membranes
- LL-37 peptides have been studied for their ability to disrupt lipid bilayers, a mechanism crucial for their antimicrobial activity. The amphipathic helix of LL-37 is oriented parallel to the surface of lipid bilayers, suggesting a toroidal pore mechanism for lipid bilayer disruption (Henzler Wildman et al., 2003).
Role in Immune Response
- LL-37 is involved in modulating the immune system and has roles in autoimmune disease development. Its interactions with small molecules like boswellic acids, which inhibit the LPS-neutralizing properties of LL-37, highlight its significance in immune response modulation (Henkel et al., 2015).
Antimicrobial Effect Against Specific Pathogens
- LL-37 and its derivatives show potent antimicrobial activity against specific pathogens like Treponema pallidum, the causative agent of syphilis. Synthetic truncated LL-37-derived peptides can effectively block the infectivity of T. pallidum in a rabbit model (Cox et al., 2003).
Structural and Functional Analysis
- Studies have detailed the structure and organization of LL-37 in phospholipid membranes, providing insights into its non-cell-selective cytotoxicity. The peptide exists in equilibrium between monomers and oligomers, demonstrating significant resistance to proteolytic degradation (Oren et al., 1999).
properties
Molecular Formula |
C₂₀₇H₃₄₃N₆₁O₅₃ |
|---|---|
Molecular Weight |
4534.40 |
sequence |
One Letter Code: Ac-LLGDFFRKSKEKIGKEFKRIVQRIKDFLRNLVPRTES-NH2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






